Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
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Overview
Description
Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is a compound with a complex structure that includes both amino and carboxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of Benzoic Acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is sphingosine kinase . Sphingosine kinase is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in cell growth, survival, and immune response.
Mode of Action
This compound inhibits sphingosine kinase activity . . Instead, it likely binds to a separate site on the enzyme, changing its conformation and reducing its activity.
Biochemical Pathways
By inhibiting sphingosine kinase, this compound prevents the formation of sphingosine-1-phosphate, a signaling molecule that has diverse functions in the body . This can affect various downstream pathways, including those involved in cell growth and immune response.
Result of Action
The inhibition of sphingosine kinase and the subsequent reduction in sphingosine-1-phosphate formation can have various molecular and cellular effects. For example, it may influence cell growth and survival, as well as immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves multiple steps. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carboxyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. For example, the use of methanesulfonic acid under reflux conditions in methanol can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include nitrobenzoic acids, benzoic alcohols, and various amide derivatives. These products have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
Benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and cytotoxic properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a vitamin precursor.
Anthranilic acid: Used in the synthesis of dyes and perfumes.
Salicylic acid: Widely used in skincare products for its anti-inflammatory properties
Uniqueness
What sets benzoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications. Its ability to form stable derivatives makes it particularly valuable in pharmaceutical research and industrial applications.
Properties
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMESVAMLIEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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